

Lucitanib comparative IC50 values kinase profiling

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Compound Focus: Lucitanib

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Lucitanib Kinase Inhibition Profile

The table below summarizes the primary kinase targets of **Lucitanib** and its half-maximal inhibitory concentration (IC50) values, which indicate its potency. Lower IC50 values represent stronger inhibition [1] [2].

Kinase Target	Reported IC50 Value (nM)	Note
VEGFR1	7 nM	Also known as FLT1
VEGFR2	25 nM	Also known as KDR
VEGFR3	10 nM	Also known as FLT4
FGFR1	17.5 nM	
FGFR2	82.5 nM	
PDGFR α/β	13/8 nM	[1]
CSF-1R	5 nM	[2]

Kinase Target	Reported IC50 Value (nM)	Note
Src	4.9 nM	[1]

Comparative Potency with Other Kinase Inhibitors

This table compares **Lucitanib**'s activity against key targets with other inhibitors in its class, based on data from a 2022 profiling study [3].

Kinase Inhibitor	Primary Targets	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	VEGFR2 IC50 (nM)
Lucitanib	VEGFR, FGFR, PDGFR	17.5 [2]	82.5 [2]	25 [2]
Erdafitinib	FGFR1-4	2.0	2.0	50
Infigratinib	FGFR1-3	Information missing	Information missing	Information missing
Pemigatinib	FGFR1-3	Information missing	Information missing	Information missing
Dovitinib	FGFR1, VEGFR, PDGFR	Information missing	Information missing	Information missing
Ponatinib	FGFR, Abl, VEGFR	Information missing	Information missing	Information missing

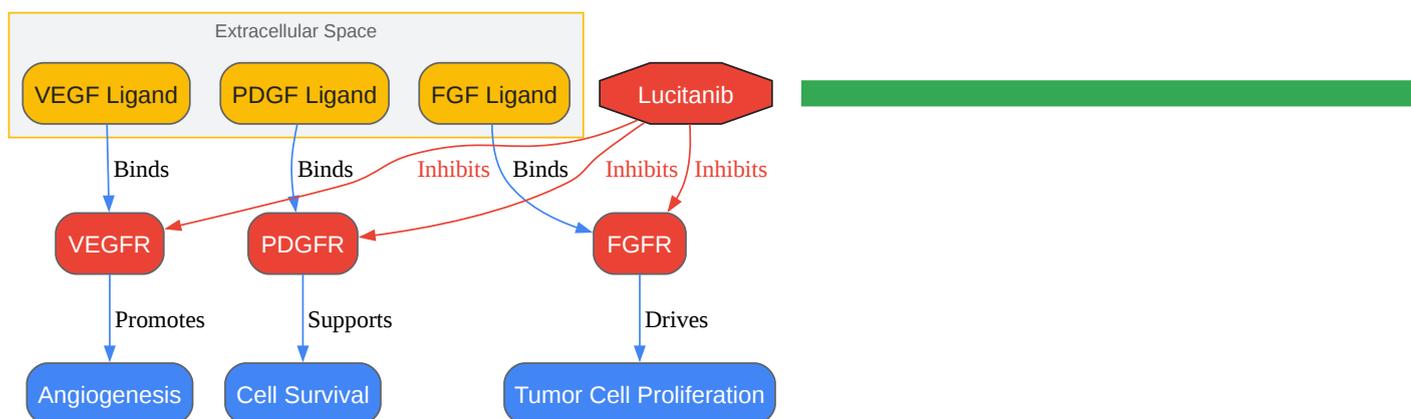
Key Experimental Protocols

The comparative data relies on standardized experimental methods. Here are details of the key protocols cited:

- **Biochemical Kinase Assays:** The comparative data for newly approved inhibitors was generated using a panel of **255 wild-type kinases** [3]. Inhibition was measured using mobility shift assays (MSA) or immobilized metal ion affinity particle (IMAP) assays, with compounds tested at a concentration of **1 $\mu\text{mol/L}$** and an ATP concentration close to the K_M ,ATP for each kinase. IC50 values were determined from duplicate 10-point dilution series [3].
- **Cell Viability Assays:** To measure the functional cellular response, inhibitors were profiled on a panel of **134 cancer cell lines** [3]. Cells were treated with a 9-point dilution series of the compound for **72 hours**. Viability was assessed by measuring intracellular ATP content as a proxy for cell number. IC50 values were calculated by fitting a 4-parameter logistic curve to the viability data [3].
- **Target Engagement Profiling:** A modern, live-cell based method uses **NanoBRET technology** to profile a compound's engagement across nearly **200 full-length kinases** in a physiologically relevant cellular context. This protocol uses a single tracer (NanoBRET Tracer K10) at four different concentrations and is a significant workflow improvement over older multi-tracer systems [4].

Lucitanib's Mechanism of Action

The following diagram illustrates the signaling pathways targeted by **Lucitanib** and its downstream effects on cancer cells, based on its kinase inhibition profile [5] [1].



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(caption: **Lucitanib** mechanism of action diagram.) **Lucitanib** simultaneously inhibits key receptor tyrosine kinases (RTKs): it blocks **VEGFR** to suppress tumor angiogenesis, and directly targets **FGFR** and **PDGFR** on cancer cells to inhibit oncogenic driver signals and cell proliferation [5].

Key Insights from Profiling Data

- **Dual Anti-Angiogenic and Anti-Tumor Action:** **Lucitanib**'s combination of potent VEGFR and FGFR inhibition is therapeutically advantageous. In FGFR1-amplified lung cancer models, its anti-tumor efficacy was particularly high, suggesting that simultaneously blocking both the VEGF and FGF pathways in FGFR-dependent tumors can overcome escape mechanisms seen with pure anti-angiogenic therapy [5].
- **Cellular vs. Biochemical Selectivity:** Profiling studies highlight that a kinase inhibitor's selectivity in live-cell contexts can differ from its activity in cell-free biochemical assays [4] [3]. Therefore, data from cellular viability and target engagement assays are crucial for predicting a drug's biological activity and potential therapeutic indications.

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